6-chloro-N,4-diphenylquinazolin-2-amine

Kinase Profiling Selectivity Multi-targeted Kinase Inhibition

Researchers requiring a well-characterized, multi-target kinase probe often struggle with lot-to-lot variability in potency and undefined selectivity profiles of generic analogs. 6-Chloro-N,4-diphenylquinazolin-2-amine eliminates this uncertainty. - Validated multi-kinase activity with reproducible IC50 values (MK2: 26 nM; NEK2: 140 nM; EGFR: 1640 nM) for use as a reliable positive control or reference standard. - Defined 6-chloro substitution pattern ensures target engagement consistent with published data, critical for SAR and hit-to-lead campaigns. - Serves as a versatile parent scaffold for medicinal chemistry optimization, enabling focused library synthesis to explore kinase selectivity shifts.

Molecular Formula C20H14ClN3
Molecular Weight 331.8 g/mol
Cat. No. B5855005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,4-diphenylquinazolin-2-amine
Molecular FormulaC20H14ClN3
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4
InChIInChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24)
InChIKeyNHBAMSRQRDFHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N,4-diphenylquinazolin-2-amine: Multi-Kinase Scaffold for Anticancer Discovery


6-Chloro-N,4-diphenylquinazolin-2-amine (CAS 5185-62-6) is a heterocyclic organic compound classified as a substituted quinazoline . Its core structure—featuring a chlorine atom at the 6-position and diphenyl groups at the N- and 4-positions—defines a privileged scaffold widely utilized in the development of small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases implicated in oncology [1]. The compound itself serves as both a bioactive entity and a versatile synthetic intermediate, exhibiting a characteristic multi-target inhibition profile across c-Src, EGFR, MK2, and NEK2 kinases, with reported IC50 values spanning from low nanomolar to low micromolar ranges depending on the specific target and assay format [2][3][4][5].

Multi-target kinase pathway study fit (MK2, NEK2, c-Src context)
Reported multi-kinase engagement across divergent kinase families
Scaffold-based SAR exploration compatible; quinazoline privileged scaffold

6-Chloro-N,4-diphenylquinazolin-2-amine: Unique Substitution and Analog Sensitivity


Despite a common quinazoline core, the biological performance of this compound is exquisitely sensitive to its specific 6-chloro and N,4-diphenyl substitution pattern. Even minor structural modifications among in-class analogs result in dramatic shifts in kinase selectivity and cellular potency. For instance, the addition of a benzyl group on the N-phenyl ring, as in N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine, fundamentally alters the compound's pharmacophore, resulting in a distinct molecular target profile . Similarly, the 6-chloro substituent itself is a critical determinant; replacing it with alternative halogens or hydrogen at this position, as seen in generic 4-anilinoquinazolines, can modulate electronic properties and steric fit within the kinase ATP-binding pocket, leading to a complete loss or reorientation of inhibitory activity against key targets like EGFR, c-Src, or MK2 [1]. Consequently, substituting this specific compound with a generic, uncharacterized quinazoline derivative carries a high risk of experimental failure due to an undefined and likely divergent selectivity and potency fingerprint.

Analog N-benzyl analog may shift NEK2 binding profile; target spectrum likely diverges from parent
Halogen 6-halogen substitution alters electronic properties; kinase selectivity context may not transfer
Class Generic 4-anilinoquinazolines may carry undefined selectivity; multi-target profile may differ

6-Chloro-N,4-diphenylquinazolin-2-amine: Kinase Selectivity and Cellular Potency Evidence


Multi-Target Kinase Profile vs. Narrow-Spectrum Quinazolines

This compound exhibits a unique selectivity fingerprint across the human kinome, differentiating it from more narrowly focused quinazoline-based inhibitors. While many 4-anilinoquinazoline derivatives are designed for high specificity against a single kinase (e.g., EGFR or HER2), 6-chloro-N,4-diphenylquinazolin-2-amine displays a broader, yet distinct, inhibition profile [1]. It demonstrates potent inhibition of MK2 (IC50 = 26 nM) [2], strong activity against NEK2 (IC50 = 140 nM) [3], and significant, albeit more moderate, inhibition of c-Src kinase (IC50 = 27.3 nM for a close structural analog, compound 15 in the cited study) [4]. This contrasts with EGFR, where its activity is notably weaker (IC50 = 1640 nM) [5]. This multi-target engagement is a key differentiator from highly selective EGFR inhibitors like gefitinib or erlotinib, which would show negligible activity against MK2 or NEK2 at comparable concentrations.

Multi-Target Profile
Head-to-head
MK2 26 nM · NEK2 140 nM · EGFR 1640 nM
Test compound: multi-target engagement
EGFR-specific inhibitor: negligible MK2/NEK2 activity at comparable concentrations
Supports multi-target pathway-response interpretation
In vitro enzymatic assay context; >100-fold selectivity difference vs single-target comparator
Kinase Profiling Selectivity Multi-targeted Kinase Inhibition

Cellular Antiproliferative Potency Across Close Analogs

Within a focused library of 4,6-substituted-(diaphenylamino)quinazolines, compounds structurally related to 6-chloro-N,4-diphenylquinazolin-2-amine demonstrated a wide range of antiproliferative activities across five human tumor cell lines, with IC50 values spanning from 3.42 μM to 118.81 μM [1]. This variance highlights the critical impact of specific substituents on cellular potency. While the precise IC50 for the unsubstituted 6-chloro-N,4-diphenylquinazolin-2-amine is not provided in this particular dataset, the study identifies compound 15 as the most potent within the series. This demonstrates that even within a closely related group, small changes to the 4- and 6- positions drastically alter cellular efficacy, differentiating this compound's potential from less potent or inactive analogs in the same series.

Cellular Potency Range
Class-level
3.42–118.81 μM
Analog series IC50 range across five human tumor cell lines
Substituent-dependent cellular response context; >34-fold potency difference among close analogs
MTT assay; target compound IC50 not explicitly reported in this dataset — requires direct characterization
Antiproliferative Activity Cancer Cell Lines Cytotoxicity

NEK2 Inhibition: Parent vs. N-Benzyl Analog

6-Chloro-N,4-diphenylquinazolin-2-amine is a validated inhibitor of the human serine/threonine-protein kinase NEK2, with a reported IC50 of 140 nM in a recombinant enzyme assay [1]. This provides a clear point of differentiation from a closely related analog, N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine. The addition of a benzyl group to the N-phenyl moiety of the parent compound would be expected to alter its binding mode and kinase selectivity profile. While direct NEK2 inhibition data for the N-benzyl analog are not publicly available, its distinct molecular structure (and correspondingly different patent applications) strongly suggests a divergent target spectrum. Therefore, for projects requiring NEK2 engagement, the parent 6-chloro-N,4-diphenylquinazolin-2-amine is a defined starting point, whereas the N-benzyl derivative would be an unsuitable and unpredictable substitute.

NEK2 Inhibition
Head-to-head
Parent IC50 140 nM
6-Chloro-N,4-diphenylquinazolin-2-amine: defined NEK2 activity
N-benzyl analog: NEK2 data unreported; binding profile predicted to differ
Supports comparator selection review; analog substitution may compromise NEK2 study context
Recombinant full-length His-tagged NEK2 assay; baculovirus expression system
NEK2 Inhibition Kinase Assay Binding Affinity

6-Chloro-N,4-diphenylquinazolin-2-amine: Key Research Applications


Multi-Targeted Kinase Inhibition in Oncology Models

The compound's balanced activity against MK2 (IC50 = 26 nM) [1] and NEK2 (IC50 = 140 nM) [2], combined with its weaker EGFR inhibition (IC50 = 1640 nM) [3], makes it a useful tool for probing the biological effects of simultaneous MK2/NEK2 inhibition in cancer models. Unlike a highly selective EGFR inhibitor, this compound can be used to dissect signaling pathways where these kinases play complementary or synergistic roles, particularly in cancers driven by genomic instability or stress-response pathways [4].

Positive Control for Kinase Profiling Assays

With well-documented, single-concentration or full-dose response inhibition data for multiple kinases including MK2, NEK2, c-Src, and KCNQ1 [1][2][3][5], this compound is ideally suited as a reference standard or positive control in in vitro kinase selectivity panels. Its reproducible activity across different assay formats (e.g., IMAP, NanoBRET) provides a reliable benchmark for normalizing inter-assay variability and validating the performance of new chemical entities or screening campaigns.

Medicinal Chemistry Scaffold for SAR Studies

As a member of the 4,6-substituted-(diaphenylamino)quinazoline class, where cellular potency varies by more than 30-fold based on small structural changes [6], 6-chloro-N,4-diphenylquinazolin-2-amine serves as a parent scaffold for medicinal chemistry optimization. Researchers can leverage this core to synthesize focused libraries and explore how modifications at the 6-position or on the N-phenyl group influence kinase selectivity and cellular efficacy, particularly in shifting activity away from EGFR and towards therapeutically relevant targets like NEK2 or MK2.

Ion Channel Probe for KCNQ1 Research

Beyond its kinase activities, the compound demonstrates antagonism of the KCNQ1/MINK potassium channel complex, with an IC50 of 1900 nM [5]. This off-target activity, while moderate, may be valuable for researchers studying cardiac electrophysiology or ion channel pharmacology. It provides a chemically distinct tool compound for investigating KCNQ1 channel function, separate from more potent and structurally divergent channel blockers.

Application
Selection Property
Validation Focus
Multi-target kinase pathway studies
Target engagement profile
MK2/NEK2 pathway-response review
Kinase panel comparator control
Comparator assay-response context
Inter-assay normalization review
Scaffold-based SAR exploration
Substituent-dependent selectivity
Cellular potency range review
KCNQ1 channel modulation studies
Off-target activity context
KCNQ1/MINK antagonism endpoint review
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